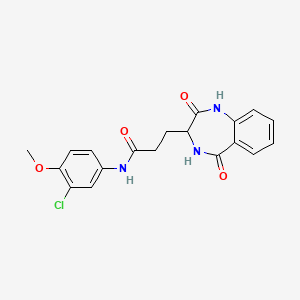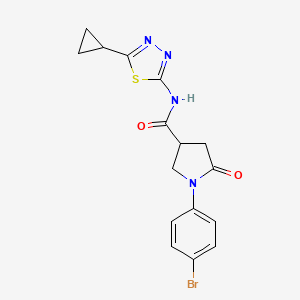![molecular formula C18H19N3O4S B14937893 Methyl 2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14937893.png)
Methyl 2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and the benzyl group. Common reagents used in these reactions include thionyl chloride, benzylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE include other thiazole and pyrrole derivatives, such as:
- METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE
- METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-{[(1-BENZYL-5-OXOTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups and structural features. This combination allows it to exhibit distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential utility in scientific research and industry.
Propiedades
Fórmula molecular |
C18H19N3O4S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
methyl 2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-11-15(17(24)25-2)19-18(26-11)20-16(23)13-8-14(22)21(10-13)9-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,19,20,23) |
Clave InChI |
MYOAVDWGMVRQLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14937815.png)


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937826.png)
![(2S,3R)-2-{[(3-hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B14937834.png)
![2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937848.png)
![4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B14937865.png)

![N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14937869.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14937874.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B14937880.png)
![2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937899.png)
